molecular formula C15H11ClN2O4 B4940369 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4940369
M. Wt: 318.71 g/mol
InChI Key: KAHSFYVVEJYGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. CNQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione binds to the glutamate binding site on the receptor and prevents the binding of glutamate, thereby blocking the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and the suppression of neuronal activity.
Biochemical and Physiological Effects:
4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of LTP, a cellular mechanism underlying learning and memory. It has also been shown to reduce the severity of neuropathic pain in animal models. In addition, 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to inhibit the development of drug addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its selectivity for the AMPA receptors. This allows researchers to study the specific role of AMPA receptors in various physiological and pathological processes. Another advantage is its potency, which allows for the use of low concentrations in experiments. However, one limitation of 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its short half-life, which requires frequent administration in experiments. In addition, 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have off-target effects on other glutamate receptors at high concentrations.

Future Directions

There are several future directions for the use of 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in scientific research. One direction is the development of more selective and potent AMPA receptor antagonists. Another direction is the investigation of the role of AMPA receptors in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. In addition, the use of 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in combination with other drugs or therapies could provide new insights into the treatment of various disorders. Finally, the development of new delivery methods for 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione could improve its efficacy and reduce its side effects.

Synthesis Methods

4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized by reacting 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The resulting product is then cyclized with sodium ethoxide to form the tricyclic core structure. The final step involves the reduction of the nitro group to an amino group using hydrogen gas over palladium on carbon catalyst. The overall yield of the synthesis is around 20%.

Scientific Research Applications

4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the most abundant excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.
4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been used to investigate the role of AMPA receptors in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It has also been used to study the role of AMPA receptors in the development and maintenance of neuropathic pain. In addition, 4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been used to investigate the role of glutamate receptors in drug addiction and withdrawal.

properties

IUPAC Name

4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c16-9-3-4-10(11(6-9)18(21)22)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHSFYVVEJYGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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